REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9](O)[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:31]Br>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]([Br:31])[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8]
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=CC1F)C(C)O
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at room temperature for additional 15 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
|
CUSTOM
|
Details
|
partitioned between water (100 ml) and ethyl acetate (200 ml)
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Type
|
WASH
|
Details
|
The organic phase was washed with brine
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (2.6% ethyl acetate in hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |